(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride (R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1392219-03-2
VCID: VC11736616
InChI: InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m1./s1
SMILES: C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl
Molecular Formula: C10H11ClF3NO
Molecular Weight: 253.65 g/mol

(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride

CAS No.: 1392219-03-2

Cat. No.: VC11736616

Molecular Formula: C10H11ClF3NO

Molecular Weight: 253.65 g/mol

* For research use only. Not for human or veterinary use.

(R)-8-(Trifluoromethyl)chroman-4-amine hydrochloride - 1392219-03-2

Specification

CAS No. 1392219-03-2
Molecular Formula C10H11ClF3NO
Molecular Weight 253.65 g/mol
IUPAC Name (4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Standard InChI InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7;/h1-3,8H,4-5,14H2;1H/t8-;/m1./s1
Standard InChI Key CZTHXVIPUSKPKD-DDWIOCJRSA-N
Isomeric SMILES C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F.Cl
SMILES C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl
Canonical SMILES C1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a chroman core (a benzene ring fused to a dihydropyran ring) with a trifluoromethyl (-CF₃) group at the 8-position and an amine (-NH₂) group at the 4-position. The (R)-configuration denotes the spatial arrangement around the chiral center at the 4-position, which influences its interactions with biological targets . Key structural attributes include:

PropertyValue
IUPAC Name(R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine hydrochloride
SMILESC1COC2=C(C1N)C=CC=C2C(F)(F)F.Cl
InChIKeyCZTHXVIPUSKPKD-UHFFFAOYSA-N
Parent Compound (CID)16244411

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group facilitates salt formation and hydrogen bonding .

Synthesis and Stereochemical Considerations

Synthetic Routes

The synthesis of chroman-4-amine derivatives typically involves:

  • Cyclization: Condensation of 2-hydroxy acetophenone with trifluoroacetic anhydride to form 2-(trifluoromethyl)-4H-chromen-4-one .

  • Nitration/Reduction: Introduction of a nitro group at the 7-position followed by reduction to an amine .

  • Resolution: Chiral resolution techniques (e.g., chiral chromatography or enzymatic kinetic resolution) to isolate the (R)-enantiomer from racemic mixtures .

For example, 7-amino-2-(trifluoromethyl)-4H-chromen-4-one is alkylated with benzoyl chlorides in the presence of K₂CO₃/NaH to yield N-substituted benzamides . While these methods are established for racemic mixtures, enantioselective synthesis of the (R)-form remains understudied.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. The trifluoromethyl group contributes to:

  • Lipophilicity: LogP ≈ 2.1 (estimated), favoring blood-brain barrier penetration .

  • Metabolic Stability: Resistance to oxidative degradation due to the strong C-F bonds .

CompoundIC₅₀ (µg/mL)
4h6.40 (MCF-7)
4c9.32 (MCF-7)
Doxorubicin7.50 (MCF-7)

The (R)-enantiomer may exhibit enhanced target selectivity due to stereospecific interactions with proteins like HER2/neu .

Antioxidant Activity

Chromone derivatives scavenge reactive oxygen species (ROS) via:

  • DPPH Radical Scavenging: IC₅₀ values of 12–18 µg/mL .

  • Hydrogen Peroxide Neutralization: 70–85% inhibition at 50 µg/mL .

The electron-withdrawing -CF₃ group stabilizes radical intermediates, enhancing antioxidant efficacy .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: δ 4.20 (m, 1H, CH-NH₂), 2.90 (m, 2H, CH₂), 6.80–7.20 (m, 3H, aromatic) .

  • ¹³C NMR: δ 160.5 (C=O), 115–130 (aromatic CF₃), 45.2 (CH-NH₂) .

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